Mifamurtide anhydrous

Pharmacokinetics Liposomal Formulation Drug Delivery

Mifamurtide anhydrous (CAS 83461-56-7), also known as muramyl tripeptide phosphatidylethanolamine (MTP-PE), is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP). It functions as a non-specific immunomodulator by selectively activating monocytes and macrophages via binding to the intracellular NOD2 receptor.

Molecular Formula C59H110N6NaO20P
Molecular Weight 1277.5 g/mol
CAS No. 83461-56-7
Cat. No. B1676584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifamurtide anhydrous
CAS83461-56-7
SynonymsCGP 19835 A
CGP-19835A
Mepact
mifamurtide
mifamurtide acid
mifamurtide anhydrous
mifamurtide free acid anhydrous
mifamurtide sodium
mifamurtide sodium salt
MLV 19835
muramyl tripeptide phosphatidylethanolamine
muramyl tripeptide phosphatidylethanolamine, monosodium salt
muramyl tripeptide phosphatidylethanolamine, sodium salt
muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate
muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate
muramylNAc-Ala-isoGln-Lys-tripeptide-PE
muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine
N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine
Molecular FormulaC59H110N6NaO20P
Molecular Weight1277.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1
InChIKeyNGIYLSFJGRLEMI-MHTUOZSYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mifamurtide Anhydrous (CAS 83461-56-7): A Liposome-Formulated MDP Analog for Targeted Macrophage Activation in Osteosarcoma Research


Mifamurtide anhydrous (CAS 83461-56-7), also known as muramyl tripeptide phosphatidylethanolamine (MTP-PE), is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP) [1]. It functions as a non-specific immunomodulator by selectively activating monocytes and macrophages via binding to the intracellular NOD2 receptor [2]. The compound is specifically formulated as a liposomal encapsulation (L-MTP-PE) for intravenous administration, a feature critical for its biodistribution and pharmacokinetic profile [1][3]. Mifamurtide is an approved drug in Europe (Mepact®) for the adjuvant treatment of non-metastatic, high-grade, resectable osteosarcoma in combination with multi-agent chemotherapy [3].

Why Substituting Mifamurtide with Other MDP Analogs or Free MTP-PE is Not Scientifically Equivalent for Research and Development


Substituting mifamurtide with other MDP analogs, free MTP-PE, or alternative immunomodulators is not equivalent due to the compound's unique confluence of three critical attributes: its specific NOD2 agonism profile, its engineered prolonged half-life via liposomal encapsulation, and its validated clinical context in a specific high-risk osteosarcoma patient subset. Generic substitution fails because the liposomal formulation is not merely a delivery vehicle but an integral component of the active pharmaceutical ingredient, which dictates its biodistribution, macrophage uptake, and reduced pyrogenicity compared to native MDP or free MTP-PE [1][2]. Without this exact formulation and molecular structure, the predictable, targeted immune activation required for replicating research findings or clinical outcomes in the P-glycoprotein-positive osteosarcoma population cannot be reliably achieved [3].

Quantitative Differentiation of Mifamurtide: Head-to-Head Data Against Comparators for Research and Procurement Decisions


Prolonged Plasma Half-Life of Liposomal Mifamurtide (L-MTP-PE) Enables Sustained Macrophage Activation vs. Free MDP

The liposomal encapsulation of mifamurtide (L-MTP-PE) results in a significantly prolonged terminal plasma half-life compared to free muramyl dipeptide (MDP), enabling sustained immunomodulation. Free MDP is rapidly cleared, whereas the liposomal formulation protects the active MTP-PE moiety from rapid degradation and renal clearance, facilitating targeted delivery to macrophages in the reticuloendothelial system [1].

Pharmacokinetics Liposomal Formulation Drug Delivery

Superior 5-Year Event-Free Survival in Pgp-Positive Osteosarcoma with Mifamurtide-Adjuvant Chemotherapy

In a pooled analysis of two prospective trials (ISG/OS-2 and GEIS-33) focusing on patients with P-glycoprotein (Pgp)-positive, non-metastatic high-grade osteosarcoma, the addition of mifamurtide to postoperative chemotherapy (MAP ± high-dose ifosfamide) resulted in a superior 5-year event-free survival (EFS) compared to chemotherapy alone in univariate analysis [1].

Osteosarcoma Adjuvant Chemotherapy P-glycoprotein

Potent and Specific NOD2 Agonism Differentiates Mifamurtide from Other Innate Immune Activators

Mifamurtide is a specific and potent agonist for the intracellular pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2), a mechanism distinct from many other immunomodulators that act primarily via Toll-like receptors (TLRs) or other pathways [1]. This specific NOD2 ligation triggers a distinct downstream signaling cascade resulting in the activation of NF-κB and the production of a characteristic profile of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and IL-12, from macrophages and monocytes [2].

NOD2 Receptor Immunomodulation Mechanism of Action

Reduced Pyrogenicity Compared to Native Muramyl Dipeptide (MDP) Enables Systemic Administration

A critical barrier to the therapeutic use of native muramyl dipeptide (MDP) is its high pyrogenicity and rapid clearance. Mifamurtide (MTP-PE) was specifically designed as a synthetic, lipophilic derivative and is formulated in liposomes to overcome these limitations [1]. The structural modifications and liposomal encapsulation result in a compound with significantly reduced pyrogenic activity, allowing for systemic intravenous administration at clinically relevant doses, which is not feasible with unmodified MDP [2].

Tolerability Formulation Drug Safety

Recommended Research and Industrial Applications for Mifamurtide Anhydrous (CAS 83461-56-7) Based on Evidence


Investigating NOD2-Dependent Innate Immune Activation and Macrophage Polarization

Utilize mifamurtide anhydrous as a well-characterized, potent, and specific NOD2 agonist to dissect NOD2 signaling pathways and their role in macrophage polarization. The compound's defined mechanism of action, as detailed in Evidence Item 3, makes it an ideal tool for studies on innate immunity, inflammation, and the development of novel immunotherapeutic strategies targeting the NOD2-RIPK2 axis [1][2].

Preclinical Modeling of Adjuvant Therapy in Pgp-Positive Osteosarcoma

Employ mifamurtide in preclinical osteosarcoma models that feature P-glycoprotein overexpression. The clinical evidence showing improved 5-year EFS in Pgp-positive patients (Evidence Item 2) provides a strong rationale for using this compound in translational research aimed at overcoming drug resistance. Studies can be designed to explore the synergistic effects of mifamurtide with standard chemotherapeutics like doxorubicin, cisplatin, and high-dose methotrexate in this specific, high-risk disease context [3].

Research on Liposomal Formulation and Macrophage-Targeted Drug Delivery

Utilize the mifamurtide liposomal formulation as a benchmark or model system for studying the impact of liposomal encapsulation on the pharmacokinetics and biodistribution of immunomodulatory peptides. The quantitative data on its prolonged half-life (Evidence Item 1) and its specific accumulation in organs of the reticuloendothelial system provide a well-documented reference for developing and evaluating novel macrophage-targeted delivery platforms for other therapeutics [4].

Development of Combination Immunotherapy Regimens for Sarcomas and Other Solid Tumors

Explore the use of mifamurtide as a foundational innate immune activator in combination with other immuno-oncology agents, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or adaptive T-cell therapies. The compound's ability to induce a broad, pro-inflammatory cytokine milieu (e.g., TNF-α, IL-12) from macrophages creates a tumor microenvironment that may be more susceptible to other immunotherapeutic interventions. Its manageable safety profile (Evidence Item 4) makes it a suitable partner for combination studies [2].

Quote Request

Request a Quote for Mifamurtide anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.